molecular formula C23H18N2O5S B14968037 Methyl 3-{[1,1-dioxido-2-(phenylcarbamoyl)-1-benzothiophen-3-yl]amino}benzoate

Methyl 3-{[1,1-dioxido-2-(phenylcarbamoyl)-1-benzothiophen-3-yl]amino}benzoate

Katalognummer: B14968037
Molekulargewicht: 434.5 g/mol
InChI-Schlüssel: UJTNVUBCNHAHDO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

METHYL 3-{[2-(ANILINOCARBONYL)-1,1-DIOXO-1H-1-BENZOTHIOPHEN-3-YL]AMINO}BENZOATE is a complex organic compound that belongs to the class of benzothiophene derivatives This compound is characterized by its unique structure, which includes a benzothiophene ring system fused with an anilinocarbonyl group and a benzoate ester

Vorbereitungsmethoden

The synthesis of METHYL 3-{[2-(ANILINOCARBONYL)-1,1-DIOXO-1H-1-BENZOTHIOPHEN-3-YL]AMINO}BENZOATE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the benzothiophene core, followed by the introduction of the anilinocarbonyl group and the benzoate ester. Common reagents used in these reactions include aniline, carbonyl compounds, and methyl benzoate. The reaction conditions usually involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Analyse Chemischer Reaktionen

METHYL 3-{[2-(ANILINOCARBONYL)-1,1-DIOXO-1H-1-BENZOTHIOPHEN-3-YL]AMINO}BENZOATE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. .

Wissenschaftliche Forschungsanwendungen

METHYL 3-{[2-(ANILINOCARBONYL)-1,1-DIOXO-1H-1-BENZOTHIOPHEN-3-YL]AMINO}BENZOATE has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of METHYL 3-{[2-(ANILINOCARBONYL)-1,1-DIOXO-1H-1-BENZOTHIOPHEN-3-YL]AMINO}BENZOATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

METHYL 3-{[2-(ANILINOCARBONYL)-1,1-DIOXO-1H-1-BENZOTHIOPHEN-3-YL]AMINO}BENZOATE can be compared with other benzothiophene derivatives, such as:

Eigenschaften

Molekularformel

C23H18N2O5S

Molekulargewicht

434.5 g/mol

IUPAC-Name

methyl 3-[[1,1-dioxo-2-(phenylcarbamoyl)-1-benzothiophen-3-yl]amino]benzoate

InChI

InChI=1S/C23H18N2O5S/c1-30-23(27)15-8-7-11-17(14-15)24-20-18-12-5-6-13-19(18)31(28,29)21(20)22(26)25-16-9-3-2-4-10-16/h2-14,24H,1H3,(H,25,26)

InChI-Schlüssel

UJTNVUBCNHAHDO-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C1=CC(=CC=C1)NC2=C(S(=O)(=O)C3=CC=CC=C32)C(=O)NC4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.